(5Z)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone core, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidinone core: This can be achieved by reacting a thiazole derivative with an appropriate aldehyde under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a condensation reaction with a furan aldehyde.
Addition of the fluorophenyl group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics. It may also find applications in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- (5Z)-5-{[5-(2-bromophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- (5Z)-5-{[5-(2-methylphenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O2S2/c18-12-4-2-1-3-11(12)13-6-5-10(23-13)9-14-15(22)21(16(19)25-14)17-20-7-8-24-17/h1-9,19H/b14-9-,19-16? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCGXJFNZYLBST-RBCZPYDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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